Bis-(4-nitrophenyl)phenylamine

Description

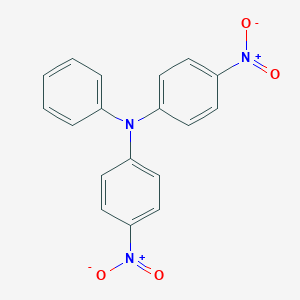

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-(4-nitrophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZATZDYEKDQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408371 | |

| Record name | 4,4'-Dinitrotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100-10-3 | |

| Record name | 4,4'-Dinitrotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-(4-nitrophenyl)phenylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-nitrophenyl)phenylamine, also known as 4-nitro-N-(4-nitrophenyl)-N-phenylaniline, is a triarylamine derivative characterized by a central nitrogen atom bonded to a phenyl group and two 4-nitrophenyl groups. The presence of the electron-withdrawing nitro groups significantly influences the electronic properties and reactivity of the molecule, making it a compound of interest in materials science and as a synthetic intermediate. This technical guide provides a comprehensive overview of the chemical and physical properties of Bis-(4-nitrophenyl)phenylamine, a detailed synthesis protocol, spectroscopic analysis, and a discussion of its current and potential applications.

Chemical Identity and Physicochemical Properties

Bis-(4-nitrophenyl)phenylamine is a yellow to orange solid at room temperature, a characteristic color imparted by the nitro chromophores.[1] Its core structure consists of a triphenylamine scaffold, which is known for its propeller-like conformation and interesting electronic properties. The two nitro groups are strong electron-withdrawing groups, which modulate the electron density on the central amine and the phenyl rings.[1]

| Property | Value | Reference |

| CAS Number | 1100-10-3 | [2] |

| Molecular Formula | C₁₈H₁₃N₃O₄ | [2] |

| Molecular Weight | 335.31 g/mol | [2] |

| Melting Point | 196-198 °C | [2] |

| Boiling Point | 526 °C at 760 mmHg | [2] |

| Density | 1.372 g/cm³ | [2] |

| Appearance | Yellow to orange solid | [1] |

| Solubility | Soluble in DMSO and ethyl acetate | [3] |

Molecular Structure:

Caption: Chemical structure of Bis-(4-nitrophenyl)phenylamine.

Synthesis of Bis-(4-nitrophenyl)phenylamine

A plausible and efficient method for the synthesis of Bis-(4-nitrophenyl)phenylamine is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[4][5] This reaction is a powerful tool for the formation of C-N bonds. In this case, it would involve the coupling of an amine with an aryl halide.

Proposed Synthetic Pathway:

A likely approach is the reaction of diphenylamine with two equivalents of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene, 4-chloronitrobenzene, or 4-iodonitrobenzene) in the presence of a copper catalyst and a base. The reactivity of the aryl halide follows the order I > Br > Cl > F. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic aromatic substitution, facilitating the reaction.[6]

Caption: Proposed Ullmann condensation workflow for the synthesis.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

Diphenylamine (1 equivalent)

-

4-Iodonitrobenzene (2.2 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add diphenylamine, 4-iodonitrobenzene, CuI, and K₂CO₃.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water and stir.

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.

-

Spectroscopic Analysis

While a dedicated, publicly available spectrum for Bis-(4-nitrophenyl)phenylamine is not readily accessible, its spectroscopic features can be predicted based on its structure and data from analogous compounds like Tris(4-nitrophenyl)amine.[7]

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the unsubstituted phenyl ring will likely appear as multiplets. The protons on the 4-nitrophenyl rings will exhibit a characteristic AA'BB' splitting pattern, with two doublets, one for the protons ortho to the amino group and another for the protons ortho to the nitro group. The protons ortho to the strongly electron-withdrawing nitro group are expected to be shifted downfield.

-

¹³C NMR: The spectrum will show distinct signals for the different carbon environments. The carbons bearing the nitro groups will be significantly deshielded and appear at a lower field. The other aromatic carbons will resonate in the typical range of 110-150 ppm.

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂) symmetric and asymmetric stretching vibrations, typically observed around 1345 cm⁻¹ and 1520 cm⁻¹, respectively.[8] C-N stretching vibrations for the tertiary amine and aromatic C-H and C=C stretching and bending vibrations will also be present.

-

UV-Vis: The UV-Vis absorption spectrum is expected to show strong absorption bands in the UV and possibly the visible region, owing to the extended π-conjugation and the presence of the nitro chromophores. These electronic transitions are likely to be of π → π* and n → π* character.

Reactivity and Chemical Properties

The chemical reactivity of Bis-(4-nitrophenyl)phenylamine is largely dictated by the electron-withdrawing nature of the two nitro groups. These groups decrease the electron density on the central nitrogen atom and the aromatic rings, making the compound less susceptible to electrophilic aromatic substitution than unsubstituted triphenylamine.

Conversely, the nitro groups can be reduced to amino groups using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation would yield the corresponding triamine, a potentially useful building block for polymers and other functional materials. The tertiary amine nitrogen possesses a lone pair of electrons, but its basicity is significantly reduced due to delocalization into the three aromatic rings and the inductive effect of the nitro groups.

Applications

1. Materials Science and Organic Electronics:

Triphenylamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their good thermal stability and ability to form stable radical cations.[9] The introduction of nitro groups in Bis-(4-nitrophenyl)phenylamine modifies its electronic properties, potentially making it a candidate for use as an electron-transporting material or as a component in charge-transfer complexes. Its chromophoric nature also suggests potential applications in dyes and pigments.[1]

2. Synthetic Intermediate:

As mentioned, the nitro groups of Bis-(4-nitrophenyl)phenylamine can be reduced to primary amines. The resulting triamine can serve as a versatile precursor for the synthesis of more complex molecules, including polymers, dendrimers, and macrocycles.

3. Relevance to Drug Development:

While there is no direct evidence of Bis-(4-nitrophenyl)phenylamine itself being used as a therapeutic agent, its structural motifs are relevant to drug development.

-

Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive species that can induce cell death.

-

Triphenylamine Scaffold: The triphenylamine core is found in various fluorescent probes used for biological imaging and sensing.[9] Its derivatives have been explored for their potential as anticancer and antimicrobial agents. The propeller-like structure of triphenylamines allows them to interact with biological targets such as DNA and proteins. The investigation into the biological activities of diphenylamine derivatives has shown promising antimicrobial and antibiofilm properties.[11]

Therefore, Bis-(4-nitrophenyl)phenylamine could serve as a valuable starting material or a scaffold for the synthesis of novel compounds with potential therapeutic or diagnostic applications.

Safety and Toxicology

Detailed toxicological data for Bis-(4-nitrophenyl)phenylamine is limited. However, based on the GHS classifications for the closely related compound 4-nitro-N-(4-nitrophenyl)aniline, it should be handled with care.[1] It is predicted to cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Bis-(4-nitrophenyl)phenylamine is a fascinating molecule with a rich chemical landscape shaped by its triarylamine core and electron-withdrawing nitro groups. While its full potential is still being explored, its properties suggest promising applications in materials science and as a versatile intermediate in organic synthesis. For researchers in drug development, the compound represents a potential starting point for the design and synthesis of novel bioactive molecules, leveraging the known biological activities of nitroaromatics and the unique structural features of the triphenylamine scaffold. Further research into its properties and applications is warranted to fully unlock its scientific and technological value.

References

Sources

- 1. 4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIS-(4-NITROPHENYL)PHENYLAMINE | CAS#:1100-10-3 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 7. Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | C18H12N4O6 | CID 88538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Bis-(4-nitrophenyl)phenylamine: Synthetic Trajectory and Functional Utility

[1]

Executive Summary

Bis-(4-nitrophenyl)phenylamine (CAS: 1100-10-3), also known as 4,4'-dinitrotriphenylamine, represents a critical junction in organic materials science.[1] Structurally, it is a "push-pull" system comprising an electron-rich triphenylamine core flanked by two electron-withdrawing nitro groups.[1] While historically significant as a dye intermediate, its contemporary value lies in its role as a precursor to Bis-(4-aminophenyl)phenylamine , a monomer essential for high-performance polyimides, aramids, and hole-transporting materials in Organic Light Emitting Diodes (OLEDs).[1]

This technical guide analyzes the molecule's transition from a product of harsh industrial condensation to a target of precision metal-catalyzed synthesis, offering researchers a robust roadmap for its preparation and application.[1]

Historical Genesis & Chemical Identity

The history of Bis-(4-nitrophenyl)phenylamine is inextricably linked to the evolution of C–N bond formation methodologies .

-

The Ullmann Era (1901–1903): The molecule's accessibility was first unlocked by Fritz Ullmann, whose pioneering work on copper-mediated condensation allowed the coupling of aryl halides with anilines.[1] Early 20th-century synthesis relied on "Ullmann Condensation"—heating aniline with p-chloronitrobenzene and copper bronze to temperatures exceeding 200°C.[1] This method, while effective, was plagued by erratic yields and difficult purification.[1]

-

The Polymer Age (1960s): Interest surged with the demand for thermostable polymers. The reduction of the dinitro compound to the diamine provided a pathway to polyimides with superior thermal stability compared to aliphatic analogues.[1]

-

The Catalytic Revolution (1990s–Present): The advent of Palladium-catalyzed Buchwald-Hartwig amination allowed for milder, high-yielding synthesis, minimizing the homocoupling side reactions common in copper chemistry.[1]

Chemical Architecture

| Feature | Specification |

| IUPAC Name | 4-Nitro-N-(4-nitrophenyl)-N-phenylaniline |

| Formula | |

| Molecular Weight | 335.31 g/mol |

| CAS Number | 1100-10-3 |

| Electronic Character | D-π-A (Donor-π-Acceptor) System |

| Geometry | Propeller-like (Non-planar due to steric hindrance) |

Synthetic Evolution: Methodologies

The synthesis of this triarylamine derivative illustrates the trade-off between atom economy and reaction specificity.[1]

Method A: Nucleophilic Aromatic Substitution ( )

-

Mechanism: Stepwise addition-elimination.[1]

-

Reagents: Aniline + 1-Fluoro-4-nitrobenzene (2.2 equiv).[1]

-

Catalyst: None (Base promoted).[1]

-

Pros: Metal-free; high purity.[1]

-

Cons: Requires expensive fluoro-precursors; sensitive to moisture.[1]

-

Causality: The strong electron-withdrawing nature of the nitro group activates the benzene ring at the para position, making the fluorine atom a facile leaving group for the aniline nucleophile.

Method B: Ullmann Condensation (Classical)

-

Mechanism: Radical-anion or oxidative addition/reductive elimination (Cu(I)/Cu(III)).[1]

-

Reagents: Aniline + 1-Chloro-4-nitrobenzene.[1]

-

Catalyst: Copper powder or CuI.[1]

-

Pros: Cheap starting materials (chlorides).[1]

-

Cons: Harsh conditions (>180°C); difficult copper waste removal.[1]

Method C: Buchwald-Hartwig Amination (Modern)[1]

-

Reagents: Aniline + 1-Bromo-4-nitrobenzene.[1]

-

Catalyst:

/ Phosphine Ligand (e.g., DPPF or BINAP).[1] -

Pros: Mild temperatures (80-100°C); broad functional group tolerance.[1]

-

Cons: High catalyst cost; requires inert atmosphere.[1]

Visualization: Synthetic Pathways

Caption: Comparative synthetic workflows showing the stepwise arylation of aniline. The second arylation step is kinetically slower due to the reduced nucleophilicity of the intermediate secondary amine.[1]

Detailed Experimental Protocol

Recommended Route: Nucleophilic Aromatic Substitution (

Reagents

-

Aniline: 10 mmol (0.93 g)[1]

-

1-Fluoro-4-nitrobenzene: 22 mmol (3.10 g) – Excess ensures double arylation.[1]

-

Sodium Hydride (NaH): 25 mmol (60% dispersion in mineral oil) – Acts as a strong base to deprotonate the amine.

-

DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)

Step-by-Step Workflow

-

Activation: In a flame-dried 100 mL round-bottom flask under Argon, wash the NaH with dry hexane (2 x 10 mL) to remove mineral oil. Suspend the clean NaH in 10 mL of anhydrous DMF.

-

Nucleophile Formation: Cool the suspension to 0°C. Add Aniline dropwise over 5 minutes.

-

Observation: Evolution of

gas indicates successful deprotonation.[1] Stir for 30 mins at room temperature.

-

-

Electrophile Addition: Dissolve 1-Fluoro-4-nitrobenzene in 10 mL DMF and add it slowly to the reaction mixture.

-

Causality: Slow addition prevents uncontrolled exotherms.[1]

-

-

Reaction: Heat the mixture to 100°C for 12 hours.

-

Quenching: Cool to room temperature. Pour the mixture into 200 mL of ice-water.

-

Result: The product will precipitate as a yellow/orange solid.[1]

-

-

Purification: Filter the solid. Recrystallize from glacial acetic acid or ethanol/toluene.[1]

Self-Validating Checkpoint: The final product should have a melting point of 196–198°C . A lower melting point indicates contamination with the mono-substituted intermediate.[1]

Functional Applications & Biological Relevance[1][4]

Materials Science: The Primary Driver

The nitro groups are rarely the final destination.[1] They serve as "masked" amino groups.[1]

-

High-Performance Polymers: Reduction (using

or -

Optoelectronics: The triphenylamine core is a classic "Hole Transport" moiety.[1] The nitro-variant acts as an electron acceptor in non-linear optical (NLO) chromophores before reduction.[1]

Drug Development Context

While Bis-(4-nitrophenyl)phenylamine is not a marketed drug, it is a Privileged Scaffold Precursor .[1]

-

Kinase Inhibition: Triphenylamine derivatives mimic the adenine pocket of ATP.[1] The amino-derivative (post-reduction) allows for the attachment of solubilizing groups to create novel kinase inhibitors.

-

Antimicrobial Agents: Cationic triphenylamines (synthesized from this precursor) have shown efficacy against MRSA by disrupting bacterial membranes.[1]

Visualization: Structure-Property Logic

Caption: The functional utility of the molecule stems from the electronic contrast between the amine core and nitro periphery.

References

-

Ullmann, F. (1903).[1] Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.[1]

-

Piccard, J. (1913).[1] Über Triphenylamin-Derivate. Berichte der deutschen chemischen Gesellschaft, 46(2), 1843-1860.[1] (Foundational synthesis of nitro-triphenylamines).

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1] Rational Development of Catalysts for the Palladium-Catalyzed Synthesis of Aryl Amines. Accounts of Chemical Research, 31(12), 805–818.[1]

-

Hauck, S. I., et al. (2023).[1] Synthetic Methods for Primary Anilines and Triarylamines. Royal Society of Chemistry Books.[1]

-

BenchChem. (2025).[1] Bis-(4-nitrophenyl)phenylamine Technical Data & CAS 1100-10-3 Properties.

Methodological & Application

Application Note: High-Purity Synthesis of Bis-(4-nitrophenyl)phenylamine

Abstract & Scope

This application note details an optimized protocol for the synthesis of Bis-(4-nitrophenyl)phenylamine (CAS: 1100-10-3), a critical intermediate in the production of hole-transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and electrochromic polymers.

Unlike traditional Ullmann coupling methods that require transition metal catalysts (Cu/Pd) and often suffer from difficult heavy metal removal, this protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) pathway. By employing 1-fluoro-4-nitrobenzene and Cesium Carbonate (

Scientific Principles & Mechanism

The Challenge of Bis-Substitution

The synthesis involves attaching two electron-deficient nitrophenyl groups to a single aniline nitrogen.

-

First Substitution: Aniline reacts with 4-fluoronitrobenzene to form 4-nitrodiphenylamine. This intermediate is less nucleophilic than aniline because the lone pair on the nitrogen is delocalized into the nitrophenyl ring.

-

Second Substitution: Forcing conditions are required to overcome the reduced nucleophilicity of the intermediate to attach the second nitrophenyl group.

Reaction Mechanism (S_NAr)

The reaction proceeds via an addition-elimination mechanism. The highly electronegative fluorine atom stabilizes the Meisenheimer complex intermediate, making 4-fluoronitrobenzene significantly more reactive than its chloro- analog in S_NAr reactions.

Materials & Equipment

Reagents Table

| Reagent | CAS | Equiv. | Role | Purity Requirement |

| Aniline | 62-53-3 | 1.0 | Nucleophile | Distilled over Zn dust before use |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | 2.5 | Electrophile | >99% (HPLC) |

| Cesium Carbonate ( | 534-17-8 | 3.0 | Base | Anhydrous, granular |

| DMSO (Dimethyl Sulfoxide) | 67-68-5 | Solvent | Solvent | Anhydrous (<50 ppm |

| Ethanol | 64-17-5 | Wash | Wash Solvent | Technical Grade |

| Glacial Acetic Acid | 64-19-7 | Recryst. | Purification | ACS Reagent Grade |

Equipment

-

Reaction Vessel: 250 mL 3-neck round bottom flask (flame-dried).

-

Temperature Control: Oil bath with digital feedback controller (Accuracy

). -

Atmosphere: Nitrogen or Argon manifold (Schlenk line).

-

Filtration: Sintered glass funnel (Porosity 3).

Experimental Protocol

Phase 1: Reaction Setup

Safety Note: Nitro compounds are toxic. Perform all operations in a fume hood.

-

Inert Environment: Equip the 3-neck flask with a magnetic stir bar, reflux condenser, and temperature probe. Flush with

for 15 minutes. -

Solvent Charging: Add DMSO (50 mL) to the flask.

-

Reagent Addition:

-

Add Aniline (0.93 g, 10 mmol) .

-

Add 1-Fluoro-4-nitrobenzene (3.53 g, 25 mmol) . Note: 2.5 equivalents ensures full conversion of the intermediate.

-

Add

(9.77 g, 30 mmol) . -

Expert Tip: Using Cesium Carbonate instead of Potassium Carbonate increases the reaction rate due to the "Cesium Effect" (higher solubility and "naked" anion effect in polar aprotic solvents).

-

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to 120°C .

-

Time Course: Stir vigorously for 24–36 hours .

-

Monitoring: Check TLC every 6 hours (Eluent: Hexane/Ethyl Acetate 4:1).

-

Target: Disappearance of the mono-substituted intermediate (Rf ~0.4) and appearance of the bright yellow product (Rf ~0.3).

-

Phase 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature.

-

Precipitation: Slowly pour the dark reaction mixture into 500 mL of vigorously stirred ice water . The product will precipitate as a yellow/orange solid.

-

Filtration: Vacuum filter the solid using a sintered glass funnel.

-

Washing:

-

Wash with Water (3 x 50 mL) to remove DMSO and inorganic salts.

-

Wash with Ethanol (2 x 30 mL) to remove unreacted fluoronitrobenzene.

-

-

Drying: Air dry the crude solid for 2 hours.

Phase 4: Purification (Recrystallization)

Crucial Step for OLED Purity 11. Solvent: Transfer crude solid to a clean Erlenmeyer flask. Add Glacial Acetic Acid (approx. 10-15 mL per gram of crude). 12. Dissolution: Heat to boiling until fully dissolved. If black specks remain (oxidation byproducts), perform a hot filtration. 13. Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. 14. Final Isolation: Filter the bright yellow needles, wash with cold ethanol, and dry under vacuum at 60°C for 12 hours.

Workflow Visualization

Results & Characterization

Expected Data

| Property | Value | Notes |

| Appearance | Bright Yellow Needles | Darkening indicates oxidation/impurities |

| Yield | 65% - 80% | Dependent on dryness of DMSO |

| Melting Point | 196°C – 198°C | Sharp range indicates high purity |

| Solubility | DMSO, DMF, hot AcOH | Insoluble in water and alcohols |

Spectroscopic Validation

-

NMR (400 MHz, DMSO-

-

8.15 (d, J=9.0 Hz, 4H, AA'BB' system, ortho to

- 7.45 - 7.55 (m, 2H, Phenyl meta)

- 7.30 - 7.40 (m, 3H, Phenyl ortho/para)

-

7.20 (d, J=9.0 Hz, 4H, AA'BB' system, meta to

-

8.15 (d, J=9.0 Hz, 4H, AA'BB' system, ortho to

-

IR (ATR):

-

(Asymmetric

-

(Symmetric

-

(Asymmetric

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete 2nd substitution | Increase temp to 135°C; ensure 2.5 eq. of electrophile is used. |

| Black/Tarry Product | Oxidation of amine | Ensure rigorous |

| Product is Orange/Red | Mono-substitution impurity | Recrystallize again from Glacial Acetic Acid. |

| Slow Reaction | Wet Solvent | Use fresh anhydrous DMSO or add molecular sieves (4Å). |

References

-

Synthesis of Triphenylamine Derivatives: Yang, J., et al. "Synthesis and purification of 4,4′-diaminotriphenylamine." Journal of Chemical Research, via ResearchGate.

-

Nucleophilic Aromatic Substitution Mechanism: Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism."

-

Physical Properties & CAS Data: BenchChem. "Bis-(4-nitrophenyl)phenylamine Product Data (CAS 1100-10-3)."[1][2][3][4][5]

-

Recrystallization Techniques: ChemicalBook. "Purification methods for nitrated aromatic amines."[6]

Sources

- 1. 4,4'-dinitrodiphenylamine | CAS#:1821-27-8 | Chemsrc [chemsrc.com]

- 2. 4-Nitrodiphenylamine | CAS#:836-30-6 | Chemsrc [chemsrc.com]

- 3. BIS-(4-NITROPHENYL)PHENYLAMINE | 1100-10-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. BIS-(4-NITROPHENYL)PHENYLAMINE | CAS#:1100-10-3 | Chemsrc [chemsrc.com]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: A Technical Guide to Chromogenic Substrates

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: This document addresses the topic of using Bis-(4-nitrophenyl)phenylamine as a chromogenic substrate. Our comprehensive literature review did not yield any evidence of Bis-(4-nitrophenyl)phenylamine (CAS 1100-10-3) being utilized as a chromogenic substrate for enzymatic assays. The stability of its triphenylamine core suggests it is not readily susceptible to the typical hydrolytic cleavage required for a chromogenic substrate that releases a colored product. The known applications of this compound are primarily in materials science.[1]

Therefore, to provide a valuable and scientifically accurate resource, this guide has been structured to first detail the known properties and applications of Bis-(4-nitrophenyl)phenylamine. Subsequently, it will provide a comprehensive overview and detailed protocols for the widely-used class of p-nitrophenyl (pNP) based chromogenic substrates, which is likely the intended area of interest for the user.

Part 1: Characterization of Bis-(4-nitrophenyl)phenylamine

Bis-(4-nitrophenyl)phenylamine is a yellow, crystalline solid with the molecular formula C₁₈H₁₃N₃O₄.[1] It is a derivative of triphenylamine, featuring two nitro functional groups.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1100-10-3 | [1] |

| Molecular Formula | C₁₈H₁₃N₃O₄ | [1] |

| Molecular Weight | 335.31 g/mol | [1] |

| Appearance | Yellow solid/crystal | [1][2] |

| Melting Point | 196-198 °C | [1] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [1][3] |

Known Applications

The primary applications of Bis-(4-nitrophenyl)phenylamine are in materials science and organic synthesis. Its triphenylamine core imparts photoactive and electroactive properties.[4]

-

Electrochromic Materials: Triphenylamine-containing materials can undergo significant color changes through electrochemically induced redox reactions.[5][6] This makes them suitable for applications such as low-energy displays and smart windows.[5][6]

-

Organic Synthesis: It serves as a building block for creating more complex organic molecules and functional materials.[1]

-

Conductive Polymers: Incorporation of this molecule can enhance the electrical conductivity and stability of polymers used in organic electronic devices.

Part 2: The Principle and Application of p-Nitrophenyl-Based Chromogenic Substrates

While Bis-(4-nitrophenyl)phenylamine itself is not documented as a chromogenic substrate, numerous other molecules containing a p-nitrophenyl (pNP) group are staples in enzyme assays. These substrates are invaluable for their simplicity and sensitivity in detecting and quantifying enzyme activity.[7]

The Chromogenic Reaction Mechanism

The fundamental principle of pNP-based assays lies in the enzymatic hydrolysis of a colorless or faintly colored pNP-derivative. This cleavage releases p-nitrophenol (pNP), which, at an alkaline pH, deprotonates to form the intensely yellow p-nitrophenolate anion. The rate of formation of this yellow product is directly proportional to the enzyme's activity and can be monitored spectrophotometrically.[7]

The choice of the molecule linked to the pNP group dictates the substrate's specificity for a particular enzyme. For instance, p-nitrophenyl phosphate (pNPP) is a classic substrate for phosphatases, while p-nitrophenyl esters of fatty acids are used for lipases.[7]

Caption: Enzymatic hydrolysis of a pNP-substrate.

Part 3: General Protocol for a p-Nitrophenyl-Based Enzyme Assay

This protocol provides a general framework for measuring enzyme activity using a pNP-based chromogenic substrate. Note: The specific substrate, buffer composition, pH, and temperature must be optimized for the enzyme of interest.

Materials and Reagents

-

Enzyme solution: A purified or partially purified enzyme preparation.

-

pNP Substrate Stock Solution: Dissolve the appropriate pNP substrate (e.g., p-nitrophenyl phosphate, p-nitrophenyl butyrate) in a suitable solvent (e.g., DMSO, ethanol) to a high concentration (e.g., 100 mM).

-

Assay Buffer: A buffer system that maintains the optimal pH for the enzyme's activity (e.g., Tris-HCl, phosphate buffer).

-

Stop Solution: A solution to terminate the enzymatic reaction and ensure full color development of the p-nitrophenolate anion (e.g., 0.1 M NaOH).

-

Microplate reader or spectrophotometer: Capable of measuring absorbance at or near 405 nm.[8]

-

96-well microplates or cuvettes.

-

Incubator or water bath.

Experimental Workflow

Caption: General workflow for a pNP-based enzyme assay.

Step-by-Step Protocol

-

Preparation of p-Nitrophenol Standard Curve:

-

Prepare a stock solution of p-nitrophenol in the assay buffer.

-

Create a series of dilutions ranging from 0 to a final concentration that will encompass the expected range of the assay (e.g., 0-100 µM).

-

Add the stop solution to an equal volume of each standard.

-

Measure the absorbance at ~405 nm and plot absorbance versus concentration to generate a standard curve.

-

-

Enzyme Assay:

-

Set up reactions in a 96-well plate or cuvettes. Include appropriate controls (e.g., no enzyme, no substrate).

-

To each well, add the assay buffer.

-

Add the pNP substrate from the stock solution to achieve the desired final concentration.

-

Pre-incubate the plate/cuvettes at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme solution to each well. Mix gently.

-

Incubate for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at ~405 nm using a microplate reader.

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Using the standard curve, convert the absorbance values to the concentration of p-nitrophenol produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low signal | Inactive enzyme | Verify enzyme activity with a known positive control. |

| Incorrect assay conditions (pH, temp) | Optimize assay conditions for the specific enzyme. | |

| Substrate concentration too low | Increase substrate concentration. | |

| High background | Spontaneous substrate hydrolysis | Run a "no enzyme" control and subtract its value. |

| Contaminated reagents | Prepare fresh reagents. | |

| Non-linear reaction rate | Substrate depletion | Reduce incubation time or enzyme concentration. |

| Enzyme instability | Check the stability of the enzyme under assay conditions. |

Part 4: Conclusion and Future Perspectives

While Bis-(4-nitrophenyl)phenylamine is an interesting molecule with applications in materials science, it is not a recognized chromogenic substrate for enzymatic assays. The established family of p-nitrophenyl-based substrates, however, offers a robust and versatile platform for studying a wide range of enzymes. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and optimize colorimetric assays for their specific enzyme of interest. Future advancements in substrate design may focus on enhancing sensitivity, specificity, and solubility for high-throughput screening and diagnostic applications.

References

- BenchChem. (2025). comparison of different 4-nitrophenyl esters for lipase activity measurement.

- RSC Publishing. (n.d.). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles.

- Recent advances in triphenylamine-based electrochromic deriv

- Recent Advances in Triphenylamine-based Electrochromic Deriv

- BenchChem. (n.d.). Bis-(4-nitrophenyl)phenylamine|CAS 1100-10-3.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Bis(4-nitrophenyl)amine | 1821-27-8.

- ChemicalBook. (2023). BIS-(4-NITROPHENYL)PHENYLAMINE | 1100-10-3.

- MDPI. (2020).

Sources

- 1. Bis-(4-nitrophenyl)phenylamine|CAS 1100-10-3 [benchchem.com]

- 2. Bis(4-nitrophenyl)amine | 1821-27-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. BIS-(4-NITROPHENYL)PHENYLAMINE | 1100-10-3 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in triphenylamine-based electrochromic derivatives and polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Bis(4-nitrophenyl) phosphate [myskinrecipes.com]

- 8. Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Phenazines from Bis-(2-nitrophenyl)amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenazine Scaffold and a Modern Synthetic Approach

Phenazines are a prominent class of nitrogen-containing heterocyclic compounds, with a structural framework that is foundational to a multitude of biologically active molecules and functional materials.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties, making them highly valuable targets in drug discovery and development.[2] Furthermore, the unique photophysical and electrochemical characteristics of phenazines have led to their application in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells.[3]

Traditionally, the synthesis of phenazines has relied on methods like the Wohl-Aue reaction or the Beirut method, which often require harsh reaction conditions, stoichiometric and often hazardous reagents, and can suffer from low yields and the formation of undesirable byproducts.[2][3] In recent years, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering milder conditions, higher efficiency, and greater functional group tolerance.

This application note details a robust and versatile palladium-catalyzed reductive cyclization method for the synthesis of phenazines from readily available bis-(2-nitrophenyl)amine derivatives. This approach offers a significant improvement over classical methods by utilizing a simple palladium catalyst in conjunction with carbon monoxide (CO) or a CO surrogate as the reductant, minimizing waste and enhancing the overall efficiency of the synthesis.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed reductive cyclization of bis-(2-nitrophenyl)amine derivatives to phenazines proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is believed to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-NO2 bond of one of the nitroarene moieties of the bis-(2-nitrophenyl)amine substrate. This step forms a Pd(II) intermediate.

-

Reductive Cyclization Cascade: In the presence of carbon monoxide, the nitro group is reduced. This is a complex process that may involve multiple single-electron transfers and the formation of nitroso and nitrene intermediates. The in-situ generated reactive nitrogen species then undergoes intramolecular cyclization with the adjacent N-H group, forming the first C-N bond of the phenazine core.

-

Second Cyclization and Aromatization: A second intramolecular cyclization occurs, followed by an aromatization step to yield the stable phenazine ring system.

-

Reductive Elimination and Catalyst Regeneration: The phenazine product is released from the palladium center through reductive elimination, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Figure 1: A simplified representation of the proposed catalytic cycle for the palladium-catalyzed synthesis of phenazines.

The Critical Role of the Ligand: 1,10-Phenanthroline

The choice of ligand is paramount to the success of this catalytic reaction. 1,10-Phenanthroline has been identified as a particularly effective ligand for this transformation.[1] Its bidentate nature provides a stable coordination environment for the palladium center, preventing catalyst decomposition at the elevated temperatures often required for the reaction. Furthermore, the electronic properties of 1,10-phenanthroline are well-suited to facilitate the key steps of the catalytic cycle, including the oxidative addition and reductive elimination processes.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed synthesis of phenazines from bis-(2-nitrophenyl)amine derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

Bis-(2-nitrophenyl)amine derivative (substrate)

-

Palladium(II) acetate (Pd(OAc)2) or Bis(acetonitrile)dichloropalladium(II) (Pd(CH3CN)2Cl2)

-

1,10-Phenanthroline (ligand)

-

Carbon Monoxide (gas) or Phenyl formate (CO surrogate)

-

Sodium Carbonate (Na2CO3) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Protocol 1: Synthesis using Gaseous Carbon Monoxide

This protocol is suitable for laboratories equipped with a high-pressure reactor (autoclave).

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the bis-(2-nitrophenyl)amine substrate (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), 1,10-phenanthroline (0.04 mmol, 4 mol%), and Na2CO3 (2.0 mmol) to a glass liner for the autoclave.

-

Solvent Addition: Add anhydrous DMF (10 mL) to the glass liner.

-

Reaction Execution: Seal the autoclave, purge with carbon monoxide gas three times, and then pressurize to the desired pressure (e.g., 10-20 atm). Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

-

Work-up: After cooling to room temperature, carefully vent the autoclave. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Synthesis using a Carbon Monoxide Surrogate (Phenyl Formate)

This protocol offers a more convenient alternative for laboratories not equipped with a high-pressure reactor.

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the bis-(2-nitrophenyl)amine substrate (1.0 mmol), Pd(CH3CN)2Cl2 (0.02 mmol, 2 mol%), 1,10-phenanthroline (0.04 mmol, 4 mol%), and Na2CO3 (2.0 mmol).

-

Reagent and Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous DMF (10 mL) followed by phenyl formate (2.0 mmol).

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: A Summary of Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of various phenazine derivatives using the palladium-catalyzed reductive cyclization method.

| Entry | Substrate (Bis-(2-nitrophenyl)amine derivative) | Pd Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Unsubstituted | Pd(OAc)2 (2) | 1,10-Phenanthroline (4) | CO (20 atm) | DMF | 140 | 24 | 85 |

| 2 | 4,4'-Dimethyl | Pd(CH3CN)2Cl2 (2) | 1,10-Phenanthroline (4) | Phenyl formate | DMF | 130 | 24 | 82 |

| 3 | 4,4'-Dimethoxy | Pd(OAc)2 (2) | 1,10-Phenanthroline (4) | CO (20 atm) | DMF | 140 | 24 | 78 |

| 4 | 4,4'-Dichloro | Pd(CH3CN)2Cl2 (2) | 1,10-Phenanthroline (4) | Phenyl formate | DMF | 130 | 24 | 75 |

| 5 | 3,3'-Dimethyl | Pd(OAc)2 (2) | 1,10-Phenanthroline (4) | CO (20 atm) | DMF | 140 | 24 | 80 |

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider increasing the reaction temperature or time. Ensure that all reagents and solvents are anhydrous, as water can inhibit the reaction. The catalyst loading may also be increased, although this should be done judiciously.

-

Incomplete Conversion: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction stalls, a fresh portion of the palladium catalyst and ligand may be added.

-

Formation of Byproducts: The primary byproduct is often the corresponding o-phenylenediamine from over-reduction. Optimizing the amount of reductant and reaction time can help to minimize this. Purification by column chromatography is typically effective in removing such impurities.

Conclusion

The palladium-catalyzed reductive cyclization of bis-(2-nitrophenyl)amine derivatives is a powerful and efficient method for the synthesis of a wide range of phenazines. This approach offers significant advantages over traditional synthetic routes, including milder reaction conditions, higher yields, and greater functional group compatibility. The use of a simple palladium/1,10-phenanthroline catalytic system, coupled with either gaseous carbon monoxide or a convenient CO surrogate, makes this methodology accessible to a broad range of chemistry laboratories. By understanding the underlying mechanism and following the detailed protocols provided, researchers can effectively utilize this strategy for the synthesis of novel phenazine derivatives for applications in drug discovery, materials science, and beyond.

References

-

Galie, S., et al. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogates. Asian Journal of Organic Chemistry, 14(10). [Link]

-

Ragaini, F., et al. (2022). Use of Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles. Chem. Proc., 12(1), 85. [Link]

-

Chaudhary, A., & Khurana, J. M. (2017). Synthetic routes for phenazines: an overview. Research on Chemical Intermediates, 43(12), 7087-7120. [Link]

-

Massive Bioaccumulation and Self-Assembly of Phenazine Compounds in Live Cells. (n.d.). ResearchGate. [Link]

-

Chaudhary, A., & Khurana, J. M. (2017). Synthetic routes for phenazines: an overview. Research on Chemical Intermediates, 43(12), 7087-7120. [Link]

Sources

Application Note: Structural Validation of Bis-(4-nitrophenyl)phenylamine via FTIR

Abstract

This application note details the protocol for the infrared spectroscopic characterization of Bis-(4-nitrophenyl)phenylamine (also known as 4,4'-dinitrotriphenylamine). As a donor-acceptor (

Introduction & Theoretical Framework

Bis-(4-nitrophenyl)phenylamine consists of a central nitrogen atom bonded to three aromatic rings: one unsubstituted phenyl ring and two para-substituted nitrophenyl rings.

Vibrational Logic

The infrared spectrum of this molecule is governed by the interplay between the electron-donating central amine and the electron-withdrawing nitro groups.

-

The "Propeller" Core (

): The central nitrogen atom adopts a planar or near-planar geometry due to resonance delocalization. The -

The Nitro Auxochromes (

): These groups dominate the mid-IR region. The conjugation with the central nitrogen lone pair induces a bathochromic shift (red shift) in the asymmetric nitro stretch compared to non-conjugated nitrobenzenes. -

Substitution Patterns: The distinction between the mono-substituted phenyl ring and the 1,4-disubstituted (para) rings is observable in the fingerprint region (

).

Molecular Connectivity Diagram

The following diagram illustrates the key vibrational vectors and functional group connectivity.

Figure 1: Connectivity map highlighting the vibrational coupling between the central amine donor and nitro acceptors.

Experimental Protocol

Materials & Equipment

-

Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker Tensor or equivalent).

-

Accessory: Diamond or Germanium ATR (Attenuated Total Reflectance) module. Note: ATR is preferred over KBr pellets for reproducibility in QC environments.

-

Solvents: Isopropanol (HPLC grade) for cleaning.

Acquisition Parameters

To ensure data integrity and resolution of sharp aromatic peaks, adhere to these settings:

| Parameter | Setting | Rationale |

| Resolution | Sufficient to resolve aromatic overtones without excessive noise. | |

| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio for solid samples. |

| Range | Covers high-frequency C-H and low-frequency OOP bending. | |

| Apodization | Blackman-Harris | Minimizes side-lobes in strong nitro absorption bands. |

Step-by-Step Workflow

Figure 2: Operational workflow for ATR-FTIR acquisition ensuring spectral validity.

Spectral Analysis & Peak Assignment

The following table synthesizes data for para-nitro substituted triphenylamines. The absence of N-H stretching (3300-3500 cm⁻¹) is a primary validation of the tertiary amine structure.

Diagnostic Bands[1]

| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Value |

| Aromatic C-H | Stretching ( | Weak | Confirms aromaticity; absence of aliphatic C-H (<3000) confirms purity. | |

| Nitro ( | Asymmetric Stretch ( | Very Strong | Primary identifier. Shifts lower due to resonance with amine. | |

| Nitro ( | Symmetric Stretch ( | Strong | Secondary identifier for nitro group. | |

| Aromatic Ring | Ring Breathing ( | Medium | Characteristic doublet often seen in TPA derivatives. | |

| C-N Bond | Aryl-Amine Stretch ( | Strong | Confirms the tertiary amine core ( | |

| OOP Bending | Para-substitution ( | Strong | Indicates the 1,4-substitution on the nitrophenyl rings. | |

| OOP Bending | Mono-substitution ( | Medium | Confirms the presence of the single unsubstituted phenyl ring. |

Interpretation Logic

-

Validation of Tertiary Amine: Inspect

. If peaks are present here, the sample is likely degraded (hydrolysis) or contaminated with precursor materials (e.g., 4-nitroaniline). -

Validation of Nitro Functionalization: The bands at ~1510 cm⁻¹ and ~1340 cm⁻¹ must be the dominant features.

-

Validation of Core Structure: The presence of both mono-substituted (690/750 cm⁻¹) and para-substituted (840 cm⁻¹) OOP bands confirms the asymmetric nature of the molecule (two rings of one type, one of another).

Validation & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), the protocol includes these self-checks:

-

Artifact Check: A broad hump around

indicates moisture on the crystal or in the sample (hygroscopic behavior). Dry the sample in a vacuum oven at 60°C if observed. -

Contact Issues: If the Nitro peaks (<1500 cm⁻¹) are weak but the baseline is noisy, the solid sample is not making sufficient contact with the ATR crystal. Increase clamp pressure or grind the sample into a finer powder.

-

Carbon Dioxide: A doublet at

is atmospheric CO₂. This should be removed by a current background scan.

References

-

NIST Mass Spectrometry Data Center. (2023). Benzenamine, 4-nitro-N-(4-nitrophenyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

Munshi, M. U., et al. (2017).[2][3] Gas-phase vibrational spectroscopy of triphenylamine: the effect of charge on structure and spectra. Physical Chemistry Chemical Physics, 19, 19881-19889. [Link]

-

LibreTexts Chemistry. (2023). Infrared Spectroscopy of Amines. [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra: A Quick Guide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bis-(4-nitrophenyl)phenylamine

Welcome to the technical support center for the purification of Bis-(4-nitrophenyl)phenylamine (also known as 4,4'-Dinitrodiphenylamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

I. Understanding the Molecule: Key Physicochemical Properties

Bis-(4-nitrophenyl)phenylamine is a yellow to brown crystalline solid. Its structure, featuring two electron-withdrawing nitro groups, significantly influences its solubility and chromatographic behavior. A clear understanding of its properties is the foundation for developing effective purification strategies.

| Property | Value | Significance for Purification |

| CAS Number | 1821-27-8 | Ensures correct compound identification. |

| Molecular Formula | C₁₂H₉N₃O₄ | Indicates a relatively non-polar aromatic core with polar nitro groups. |

| Molecular Weight | 259.22 g/mol | Relevant for calculating molar quantities. |

| Melting Point | 215-220 °C | A sharp melting point range is a good indicator of purity. |

| Appearance | Light yellow to brown powder/crystal | Color intensity can sometimes indicate the level of impurities.[1][2] |

| Solubility | Slightly soluble in DMSO, Methanol. Soluble in hot ethanol, acetone, chloroform, and pyridine.[3][4] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |

II. Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient method for purifying crystalline solids like Bis-(4-nitrophenyl)phenylamine, especially on a larger scale. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Frequently Asked Questions (FAQs): Recrystallization

Q1: My crude Bis-(4-nitrophenyl)phenylamine is a dark, oily solid. Can I still use recrystallization?

A1: Absolutely. An oily or discolored appearance suggests the presence of impurities. Recrystallization is an excellent method to remove these. The key is to select a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. For Bis-(4-nitrophenyl)phenylamine, hot ethanol is a good starting point.[5][6]

Q2: What is the best solvent for recrystallizing Bis-(4-nitrophenyl)phenylamine?

A2: Based on the solubility profile of related dinitro compounds, ethanol (95%) is a highly recommended starting solvent.[5] Acetone and ethyl acetate are also good candidates.[7] A mixed solvent system, such as ethanol-water, can also be effective.[8] The goal is to find a system where the compound is sparingly soluble at room temperature but readily dissolves when heated.

Q3: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. Here are several strategies to address this:

-

Slower Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling often promotes oiling.

-

Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

-

Solvent Adjustment: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture, reheat until everything dissolves, and then attempt to cool again. Conversely, if the compound is too soluble, you might need to use a less polar solvent or a mixed solvent system.

Experimental Protocol: Recrystallization from Ethanol

-

Dissolution: In a fume hood, place the crude Bis-(4-nitrophenyl)phenylamine in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent boils.

-

Achieving Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

III. Column Chromatography: For High-Purity Separation

When recrystallization fails to remove impurities with similar solubility profiles, or when a very high degree of purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Frequently Asked Questions (FAQs): Column Chromatography

Q1: How do I choose the right solvent system (eluent) for my column?

A1: The selection of the eluent is critical and is guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.

-

Starting Point: Given the moderate polarity of Bis-(4-nitrophenyl)phenylamine, a good starting eluent system is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.

-

TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will show good separation between the spot for your product and any impurity spots.

Q2: My compound is streaking on the TLC plate. What does this mean for my column?

A2: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen eluent, is interacting strongly with the silica (if it's acidic or basic), or the sample is overloaded. For column chromatography, this can lead to poor separation and broad elution bands.

-

Adjusting Polarity: Increase the polarity of the eluent by adding more of the polar solvent.

-

Acid/Base Deactivation: If your compound is acidic or basic, consider deactivating the silica gel by adding a small amount of a modifying agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[9]

Q3: How much silica gel should I use, and how do I pack the column properly?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 100:1.[1] For difficult separations, a higher ratio is recommended. Proper column packing is essential to avoid cracking or channeling, which leads to poor separation.

-

Slurry Packing (Recommended): Prepare a slurry of the silica gel in the initial eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

Visualizing the Workflow: Column Chromatography

Caption: A typical workflow for purification by column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: Secure a glass column vertically. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to pack under gravity, assisting by gently tapping the column. Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.

-

Sample Loading: Dissolve the crude Bis-(4-nitrophenyl)phenylamine in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution) to move the compound down the column.

-

Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or vials).

-

Monitoring: Monitor the separation by TLC analysis of the collected fractions.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified Bis-(4-nitrophenyl)phenylamine.

IV. Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Recovery from Recrystallization | - Too much solvent was used.- The compound is significantly soluble in the cold solvent. | - Evaporate some of the solvent and re-cool.- Try a different solvent or a mixed-solvent system where the compound is less soluble when cold. |

| Product Purity is Still Low After Recrystallization | - Impurities have very similar solubility profiles.- Cooling was too rapid, trapping impurities. | - Attempt a second recrystallization.- Allow for slower cooling.- Proceed with column chromatography. |

| Compound Won't Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |

| Poor Separation on the Column (Overlapping Bands) | - The eluent is too polar.- The column was improperly packed.- The sample was overloaded. | - Use a less polar eluent system.- Repack the column carefully using the slurry method.- Use a larger column or less sample. |

V. References

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

-

Google Patents. (n.d.). CN1173927C - Preph. of 4,4'-dinitro diphenylamine from urea and nitrobenzene. Retrieved from

-

Google Patents. (n.d.). CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds. Retrieved from

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

-

Justia Patents. (n.d.). Preparing Directly From An Amide (e.g., preparing directly from a sulfenamide, nitrosamine, carboxamide, thiourea, etc.) Patents and Patent Applications (Class 564/414). Retrieved from [Link]

-

Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Retrieved from

-

Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and purification of 4,4′-diaminotriphenylamine. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

-

ScienceDirect. (n.d.). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

European Publication Server. (2006). THE PREPARATION OF 4,4'-DINITRODIPHENYLAMINE FROM UREA AND NITROBENZENE - Patent 1233941. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Bis(p-nitrophenyl)-p-chlorophenylamine. Retrieved from [Link]

-

YouTube. (2021). How to prepare Silica gel column chromatography - scientific research. Retrieved from [Link]

-

ChemBK. (n.d.). Benzenamine, 2,4-dinitro-N-phenyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Retrieved from [Link]

Sources

- 1. How to set up and run a flash chromatography column. [reachdevices.com]

- 2. CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds - Google Patents [patents.google.com]

- 3. 4,4'-DINITRODIPHENYLAMINE | 1821-27-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,4-Dinitrodiphenylamine | 961-68-2 | Benchchem [benchchem.com]

- 6. 2,4-Dinitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Purification [chem.rochester.edu]

Common impurities in Bis-(4-nitrophenyl)phenylamine and their removal

Technical Support Center: Bis-(4-nitrophenyl)phenylamine

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and professionals in drug development who are working with Bis-(4-nitrophenyl)phenylamine. Purity of this compound is critical for reproducible results, and this document provides in-depth troubleshooting, frequently asked questions, and validated protocols for identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter in a sample of Bis-(4-nitrophenyl)phenylamine?

The impurities in your sample are almost always a direct result of the synthetic route used. Common impurities can be categorized as follows:

-

Unreacted Starting Materials: Depending on the synthesis method, these can include aniline, 4-chloronitrobenzene, or 4-nitrodiphenylamine.[1][2]

-

Regioisomers: The nitration of aromatic rings is not always perfectly selective. Therefore, you may find isomers where one or both nitro groups are in the ortho or meta position instead of the desired para position (e.g., N-phenyl-2,4'-dinitrodiphenylamine). The synthesis of a related compound, bis(4-nitrophenyl) carbonate, is known to produce 4,2'- and 4,3'-dinitrodiphenyl carbonate isomers.[3]

-

Reaction By-products: High reaction temperatures or improper stoichiometry can lead to side reactions. For instance, methods involving aniline can sometimes produce colored by-products like azobenzene or phenazine.[4]

-

Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., toluene, ethyl acetate, dichloromethane) and catalysts or bases may be present in trace amounts.

Q2: How can I perform a quick preliminary assessment of my sample's purity?

Two simple and effective methods for a preliminary purity check are melting point analysis and Thin Layer Chromatography (TLC).

-

Melting Point Analysis: Pure Bis-(4-nitrophenyl)phenylamine has a sharp melting point in the range of 196-198°C.[1][5] The presence of impurities will typically cause the melting point to be lower and the range to be broader.

-

Thin Layer Chromatography (TLC): TLC is an excellent technique to visualize the number of components in your sample. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. By comparing the crude sample to the purified product, you can visually track the success of your purification protocol.

Q3: What analytical techniques are definitive for identifying specific impurities?

For definitive identification and quantification of impurities, more advanced analytical techniques are required:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main compound and its impurities. A reverse-phase method, similar to that used for analyzing related compounds, can be developed using a mobile phase of acetonitrile and water.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities. The aromatic region of the ¹H NMR spectrum is particularly useful for identifying isomers, which will have different splitting patterns and chemical shifts compared to the symmetrical para-substituted product.

-

Mass Spectrometry (MS): MS provides the molecular weight of the components in your sample, which is invaluable for identifying unknown impurities by their mass-to-charge ratio.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

| Observed Problem | Probable Cause(s) | Recommended Solution(s) |

| The final product has a low and/or broad melting point (e.g., 185-192°C). | The sample contains significant impurities, such as unreacted starting materials or isomers, which disrupt the crystal lattice. | The product requires further purification. Recrystallization is often sufficient for removing small amounts of impurities. If the melting range is very broad, flash column chromatography is the more effective method. |

| The TLC plate of my product shows multiple spots. | The sample is a mixture of the desired product and other compounds with different polarities. | 1. Identify the Product Spot: The desired product is typically the most prominent spot. 2. Optimize Separation: Use the TLC results to develop a solvent system for flash column chromatography to separate the components. 3. Perform Chromatography: See the detailed protocol below for separating your product from more and less polar impurities. |

| My final product is a dark brown or reddish tar instead of a yellow solid.[5][7] | This often indicates the formation of highly colored by-products, possibly due to excessive heat during the reaction, leading to side reactions like azo-coupling or polymerization.[4] | 1. Re-evaluate Synthesis Conditions: Check the reaction temperature and duration. Ensure they are within the recommended parameters of your protocol. 2. Attempt a Work-up: Dissolve a small amount of the crude tar in a suitable solvent (e.g., dichloromethane) and run a TLC to see if any of the desired product was formed. 3. Purify if Possible: If the product is present, it may be salvageable via column chromatography, although yields will likely be low. |

| The yield after purification is very low. | - The crude product was highly impure. - Product was lost during purification steps (e.g., using a recrystallization solvent in which the product is too soluble, or improper fraction collection during chromatography). | 1. Review the Reaction: Optimize the reaction to minimize by-product formation. 2. Refine Purification Technique: For recrystallization, ensure you are using the minimum amount of hot solvent. For chromatography, use TLC to carefully monitor fraction collection. |

Validated Purification Protocols

Protocol 1: Recrystallization for High-Purity Samples

This method is ideal for removing small amounts of impurities from a product that is already relatively pure. The choice of solvent is critical. A toluene/cyclohexane system is effective for related dinitro-compounds.[3]

Step-by-Step Methodology:

-

Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of toluene; the product should be sparingly soluble at room temperature. Heat the tube; the product should dissolve completely.

-

Dissolution: In a flask, add the minimum amount of hot toluene required to completely dissolve the crude Bis-(4-nitrophenyl)phenylamine. This ensures the solution is saturated.

-

Hot Filtration (Optional): If there are any insoluble materials, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.

-

Crystallization: Slowly add cyclohexane to the hot toluene solution until it just begins to turn cloudy (the cloud point). Add a drop or two of hot toluene to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold cyclohexane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity via melting point analysis.

Protocol 2: Flash Column Chromatography for Complex Mixtures

This is the method of choice for separating the desired product from significant amounts of impurities, especially isomers or by-products with different polarities.

Step-by-Step Methodology:

-

TLC Analysis: First, determine an appropriate solvent system using TLC. A mobile phase of Hexane:Ethyl Acetate is a good starting point. Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4. Impurities should be well-separated from the product spot.

-

Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar version, e.g., 100% hexane). Ensure there are no air bubbles or cracks in the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% Hexane). Gradually increase the polarity by slowly adding more ethyl acetate. This gradient elution will first wash off non-polar impurities, followed by your product, and finally the more polar impurities.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

-

Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

-

Final Analysis: Dry the resulting solid under vacuum and confirm its purity using melting point analysis and/or HPLC.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification and troubleshooting processes.

Caption: General workflow for the purification of Bis-(4-nitrophenyl)phenylamine.

Caption: Decision tree for troubleshooting common experimental issues.

References

- Google Patents. (n.d.). Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine (Patent No. CN109232275B).

- Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor (Patent No. US7531684B2).

-

Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Retrieved from [Link]

-

Newcrom. (n.d.). Separation of Bis(4-nitrophenyl)carbonate on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate (Patent No. CN102766054A).

- Google Patents. (n.d.). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride (Patent No. CN107759477A).

- Google Patents. (n.d.). Recrystallization of bisphenol A by azeotropically drying the solvent (Patent No. US5744653A).

-

LookChem. (n.d.). 4-Nitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]

-

Chemsrc. (n.d.). BIS-(4-NITROPHENYL)PHENYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-. Retrieved from [Link]

Sources

- 1. BIS-(4-NITROPHENYL)PHENYLAMINE | CAS#:1100-10-3 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]